molecular formula C9H14N4O B1466673 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 1250620-50-8

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No. B1466673
CAS RN: 1250620-50-8
M. Wt: 194.23 g/mol
InChI Key: XATZLBUQBUARSW-UHFFFAOYSA-N
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Description

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound with a molecular weight of 230.29 . It is also known as 6-hydrazino-N-isopropyl-3-pyridinesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3 (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Agent Development

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: has been explored for its potential as an antimicrobial agent. The compound’s structure allows for interaction with bacterial cell walls, potentially inhibiting the growth of various bacterial strains. Research has indicated that derivatives of this compound exhibit significant activity against microbes like E. coli, B. mycoides, and C. albicans, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL .

Anti-Tubercular Activity

The compound’s derivatives have been studied for their efficacy against tuberculosis. In vitro assays, such as the MTT assay, have been used to determine the IC50 values of these derivatives, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function. This research is crucial in the fight against drug-resistant strains of tuberculosis .

Chemical Synthesis and Modification

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: serves as a building block in chemical synthesis. It can be modified to create various derivatives with potential pharmacological activities. Its versatility in synthesis makes it a valuable compound for developing new chemical entities with desired biological properties .

Material Science Applications

In material science, this compound could be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electrical conductivity. Its molecular structure could be incorporated into polymers or coatings to impart additional functionality or to create novel composites .

Analytical Chemistry

In analytical chemistry, derivatives of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide could be used as reagents or indicators due to their reactivity and the potential for color change upon reaction with specific analytes. This could be particularly useful in the development of new diagnostic tests or assays .

Pharmacological Research

The compound is of interest in pharmacological research for its potential to act as a precursor to more complex molecules that could serve as drug candidates. Its ability to undergo various chemical reactions makes it a versatile tool for creating compounds with potential therapeutic effects .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

6-hydrazinyl-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZLBUQBUARSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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